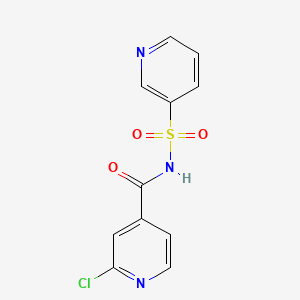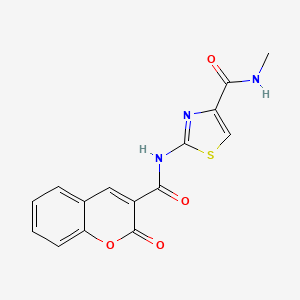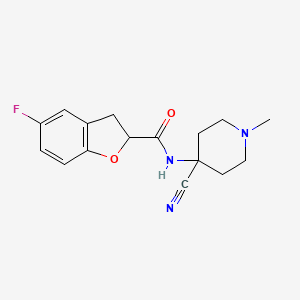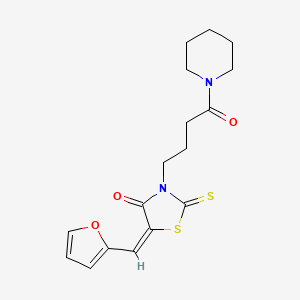![molecular formula C17H18N4O3S2 B2974445 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide CAS No. 865592-26-3](/img/structure/B2974445.png)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide is a complex organic compound featuring a benzothiazole ring system linked to a pyridine carboxamide group, and a diethylsulfamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide typically involves several steps:
Formation of the benzothiazole core: This may start with a condensation reaction between 2-aminothiophenol and a carboxylic acid derivative.
Introduction of the pyridine carboxamide group: This involves coupling reactions, such as amidation, where the carboxylic acid group of the pyridine derivative reacts with an amine.
Addition of the diethylsulfamoyl group: A sulfonamide formation reaction, where diethylamine reacts with a chlorosulfonated intermediate.
Industrial Production Methods
Industrial-scale production might employ:
Optimized reaction conditions: to enhance yield and purity, such as controlled temperatures, pressures, and pH levels.
Continuous flow synthesis: to maximize efficiency and scalability.
Purification techniques: like recrystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation at the sulfamoyl group, potentially forming sulfoxides or sulfones.
Reduction: Possible reduction reactions at the nitro groups or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reactions: Commonly occur in the presence of acids or bases, using catalysts like palladium or copper.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced amines or hydrocarbons.
Substitution products: Varied, depending on the substituents introduced.
科学的研究の応用
Chemistry
Catalysis: The compound's unique structure can act as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with specific electronic properties.
Biology and Medicine
Drug Development: The compound might serve as a lead molecule for designing drugs targeting specific biological pathways, such as enzyme inhibition or receptor binding.
Industry
Dyes and Pigments: Its aromatic structure may be modified to create dyes or pigments.
Polymers: Potential use as a monomer in the production of specialty polymers.
作用機序
Effects and Molecular Targets
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, altering their function.
Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.
Pathways Involved
Metabolic Pathways: It might interfere with or modulate metabolic pathways, impacting cellular processes.
類似化合物との比較
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide
Highlights of Uniqueness
Structure: The diethylsulfamoyl group differentiates it from similar compounds, potentially affecting its chemical reactivity and biological activity.
Applications: Its unique properties might offer advantages in specific applications, like improved efficacy in medicinal chemistry or novel uses in material science.
特性
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-21(4-2)26(23,24)13-7-8-14-15(10-13)25-17(19-14)20-16(22)12-6-5-9-18-11-12/h5-11H,3-4H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSWGCCAFARGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-cyano-1-cyclopropylethyl)-2-[cyclopropyl(2-methylpropyl)amino]acetamide](/img/structure/B2974362.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)urea](/img/structure/B2974363.png)
![2-ethyl-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)butanamide](/img/structure/B2974364.png)
![3-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B2974365.png)
![Methyl 8-amino-5-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B2974366.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(oxolan-3-yl)-1,4-diazepane](/img/structure/B2974368.png)
![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)
![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)





![5-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]-N-(pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974384.png)
